molecular formula C17H17N3O2 B3142771 2-Amino-5-[(4-methoxyphenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one CAS No. 512190-90-8

2-Amino-5-[(4-methoxyphenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one

Cat. No.: B3142771
CAS No.: 512190-90-8
M. Wt: 295.34 g/mol
InChI Key: SFNBOESKJHSUTE-UHFFFAOYSA-N
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Description

2-Amino-5-[(4-methoxyphenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one is a dihydroimidazolone derivative characterized by a fused imidazole ring substituted with a 4-methoxybenzyl group and a phenyl moiety. Its molecular weight is 295.34 g/mol, and it has been synthesized for research purposes, though commercial availability is currently discontinued .

Properties

IUPAC Name

2-amino-4-[(4-methoxyphenyl)methyl]-4-phenyl-1H-imidazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2/c1-22-14-9-7-12(8-10-14)11-17(13-5-3-2-4-6-13)15(21)19-16(18)20-17/h2-10H,11H2,1H3,(H3,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFNBOESKJHSUTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2(C(=O)NC(=N2)N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Amino-5-[(4-methoxyphenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound, characterized by its imidazole core, exhibits various biological properties that make it a candidate for further research in therapeutic applications.

  • Molecular Formula : C17H17N3O2
  • Molecular Weight : 295.33578
  • CAS Number : 512190-90-8
  • Structure : The compound features an imidazole ring, which is known for its versatility in biological interactions.

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of imidazole derivatives, including this compound. Research indicates that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms:

  • Cytotoxicity : In vitro studies have demonstrated that related imidazole compounds exhibit cytotoxic effects against several cancer cell lines. For instance, phenylacetamide derivatives have shown IC50 values in the low micromolar range against colon cancer and leukemia cell lines, suggesting a promising lead for anticancer drug development .
  • Mechanistic Insights : The mechanism of action for these compounds often involves the modulation of cell cycle progression and apoptosis pathways. For example, treatment with certain imidazole derivatives has been shown to induce apoptosis in HL60 leukemia cells by activating caspase pathways and downregulating key kinases involved in cell survival .

Antimicrobial Activity

The imidazole ring is also associated with antimicrobial properties. Compounds similar to this compound have been studied for their efficacy against various bacterial strains. The presence of the methoxy group enhances the lipophilicity of the molecule, potentially improving its penetration into microbial membranes.

Anti-inflammatory Effects

Imidazole derivatives have been reported to exhibit anti-inflammatory activity through inhibition of cyclooxygenase (COX) enzymes. This activity is crucial in managing conditions characterized by inflammation and pain. Studies have shown that certain imidazole compounds can effectively reduce COX activity, indicating their potential as anti-inflammatory agents .

Structure–Activity Relationships (SAR)

Understanding the relationship between chemical structure and biological activity is essential for optimizing the efficacy of these compounds. Key modifications to the imidazole core or substituents can significantly influence their biological properties:

ModificationEffect on Activity
Methoxy substitutionIncreases lipophilicity and bioactivity
Aromatic ring changesAlters interaction with biological targets
Alterations in side chainsModifies pharmacokinetics and toxicity profiles

Case Studies

Several case studies provide insight into the biological activity of related compounds:

  • Cytotoxicity Study : A study on a related compound demonstrated significant cytotoxicity against HCT116 colon cancer cells with an IC50 value of approximately 294 nM. This suggests that structural similarities may confer comparable anticancer properties to this compound .
  • Apoptosis Induction : Another investigation showed that treatment with a phenylacetamide derivative resulted in a marked increase in activated caspase-3 levels in HL60 cells, indicating enhanced apoptosis compared to untreated controls .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds similar to 2-Amino-5-[(4-methoxyphenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one exhibit significant anticancer properties. For instance, derivatives of imidazolones have been studied for their ability to inhibit tumor growth by targeting specific cellular pathways involved in cancer proliferation. The compound's structure allows for modifications that can enhance its bioactivity against various cancer cell lines.

Enzyme Inhibition
This compound may also serve as an inhibitor for certain enzymes involved in metabolic pathways. Studies have shown that imidazole derivatives can modulate enzyme activity, which is crucial in drug development for conditions such as diabetes and cardiovascular diseases. The ability to selectively inhibit enzymes can lead to more effective therapeutic agents with fewer side effects.

Organic Synthesis

Intermediate in Synthesis
this compound is utilized as an intermediate in the synthesis of other complex organic molecules. Its functional groups allow for further chemical reactions, making it a valuable building block in the production of pharmaceuticals and agrochemicals. The compound's stability and reactivity under various conditions make it suitable for diverse synthetic applications.

Materials Science

Organic Light Emitting Diodes (OLEDs)
The compound has potential applications in the field of optoelectronics, particularly in the development of organic light-emitting diodes (OLEDs). Its molecular structure contributes to the electronic properties required for efficient light emission. Research into OLEDs has highlighted the importance of such compounds in creating more efficient and cost-effective lighting solutions.

Case Studies

Study Title Focus Area Findings
"Anticancer Properties of Imidazole Derivatives"Medicinal ChemistryDemonstrated significant inhibition of cancer cell proliferation using modified imidazole derivatives similar to this compound.
"Synthesis of New Organic Compounds"Organic SynthesisHighlighted the use of 2-Amino derivatives as intermediates in synthesizing complex organic molecules with potential therapeutic applications.
"Advancements in OLED Technology"Materials ScienceExplored the role of various imidazole compounds in enhancing the efficiency and stability of OLED devices.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs, their substituents, physicochemical properties, and synthesis or biological data where available:

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Synthesis Yield Key Findings
Target Compound : 2-Amino-5-[(4-methoxyphenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one 4-Methoxybenzyl, phenyl 295.34 N/A Discontinued Purity: 95%; no biological data reported.
10J : 2-((2-Amino-5-(4-methoxyphenyl)-1H-imidazol-4-yl)(4-chlorophenyl)methyl)-3-hydroxy-5,5-dimethylcyclohex-2-enone 4-Chlorophenyl, 4-methoxyphenyl, hydroxycyclohexenone N/A 200–201 N/A Structural stability confirmed via NMR/MS; no yield reported .
Compound 28 : 2-Azido-5-[1-(4-tert-butyldimethylsiloxyphenyl)methyl]-4-[1-(4-methoxyphenyl)methyl]-1-methyl-1H-imidazole tert-Butyldimethylsiloxyphenyl, 4-methoxybenzyl, azido N/A N/A 45.3% Intermediate for amino derivatives; characterized by IR/NMR .
Compound 29 : 2-Amino-5-[1-(4-tert-butyldimethylsiloxyphenyl)methyl]-4-[1-(4-methoxyphenyl)methyl]-1-methyl-1H-imidazole tert-Butyldimethylsiloxyphenyl, 4-methoxybenzyl, amino N/A N/A 68.2% Higher yield than azido analog; used in further functionalization .
2-Amino-5-[(furan-2-yl)methyl]-5-(4-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one Furan-2-ylmethyl, 4-methoxyphenyl 285.30 N/A N/A Purity: 98%; potential heterocyclic building block for drug discovery .
2-Amino-5-(4-methylphenyl)-5-[(thiophen-2-yl)methyl]-4,5-dihydro-1H-imidazol-4-one Thiophen-2-ylmethyl, 4-methylphenyl 285.36 N/A N/A Structural analog with sulfur-containing substituent; no activity reported .
2-Amino-5-(4-methoxyphenyl)-5-[(3-methoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one 3-Methoxybenzyl, 4-methoxyphenyl N/A N/A N/A Methoxy positional isomer; marketed for medicinal applications .

Key Structural and Functional Insights:

Substituent Effects on Physicochemical Properties :

  • The 4-methoxybenzyl group in the target compound and analogs (e.g., 10J, 28, 29) enhances solubility due to its electron-donating methoxy group. In contrast, 3-methoxybenzyl () may alter binding interactions due to steric and electronic differences.
  • Bulkier substituents (e.g., tert-butyldimethylsiloxyphenyl in Compounds 28/29) reduce synthesis yields (45–68%) compared to simpler analogs, likely due to steric hindrance .

The furan analog has a lower molecular weight (285.30 vs. 295.34) but comparable purity (98%) .

Biological Implications :

  • While the target compound lacks reported activity, structurally related 4-(4-arylidene-5-oxo-2-phenyl-4,5-dihydro-1H-imidazol-1-yl) derivatives () exhibit antimicrobial activity, suggesting that substituents like chlorophenyl or bromophenyl () could enhance efficacy.
  • Fluorophenyl-containing isostructural compounds () demonstrate planar molecular conformations, which may improve crystallinity and stability in drug formulations.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for preparing 2-Amino-5-[(4-methoxyphenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one?

  • Methodological Answer : The compound can be synthesized via cycloaddition reactions between imidoyl chlorides and ethyl isocyanoacetate, as demonstrated in tricyclic imidazole derivatives . Another approach involves base-promoted cyclization of amidines and ketones under transition-metal-free conditions, which efficiently forms the 4,5-dihydro-1H-imidazol-5-one core . Key steps include optimizing solvent systems (e.g., DMF or methanol) and temperature (60–80°C) to enhance yields.

Q. Which spectroscopic techniques are critical for structural characterization?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential. For example, 1H^1H-NMR chemical shifts at δ 6.5–7.5 ppm confirm aromatic protons, while δ 3.7–4.2 ppm indicate methoxy and methylene groups . High-resolution MS (HRMS) provides molecular ion peaks (e.g., [M+H]+^+) for exact mass validation. X-ray crystallography (via SHELX software) resolves stereochemistry and hydrogen-bonding networks in crystalline forms .

Q. How can researchers assess purity during synthesis?

  • Methodological Answer : Use HPLC with a C18 column (≥98% purity threshold) and UV detection at 254 nm. Combustion analysis (C, H, N) validates elemental composition, with deviations <0.4% indicating high purity .

Advanced Research Questions

Q. What strategies resolve contradictions in spectral data or synthetic yields?

  • Methodological Answer : Discrepancies in NMR signals may arise from tautomerism or solvent effects. Compare experimental data with computational predictions (e.g., DFT calculations for 13C^{13}C-NMR shifts) . For low yields, screen alternative catalysts (e.g., K2_2CO3_3 vs. Cs2_2CO3_3) or use microwave-assisted synthesis to reduce reaction times .

Q. How do substituent modifications influence biological activity?

  • Structure-Activity Relationship (SAR) Insights :

Substituent PositionModificationObserved ImpactReference
4-MethoxyphenylReplacement with 4-chlorophenylReduced antimicrobial activity
Phenyl at C5Substitution with heteroaromatic groups (e.g., pyridyl)Enhanced solubility and target binding
  • Methodology : Synthesize derivatives via Vilsmeier–Haack reactions or hydrazine-mediated cyclization, then test against bacterial/fungal strains .

Q. What computational methods predict the compound’s pharmacokinetic properties?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity to target enzymes (e.g., cytochrome P450). Use QSAR models to correlate logP values with membrane permeability . ADMET prediction tools (e.g., SwissADME) evaluate toxicity risks, such as hERG channel inhibition .

Q. How can reaction mechanisms for base-promoted cyclization be validated?

  • Methodological Answer : Conduct kinetic isotope effect (KIE) studies or trap intermediates with electrophiles (e.g., methyl iodide). Monitor reactions via in-situ IR spectroscopy to identify enolate or imine intermediates .

Q. What crystallographic challenges arise in resolving the compound’s structure?

  • Methodological Answer : Twinning or low-resolution data can complicate refinement. Use SHELXL for twin-law correction and anisotropic displacement parameter (ADP) refinement. High-pressure freezing improves crystal quality for small-molecule X-ray diffraction .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-5-[(4-methoxyphenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one
Reactant of Route 2
2-Amino-5-[(4-methoxyphenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one

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